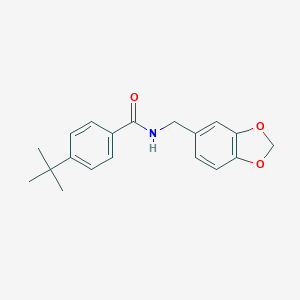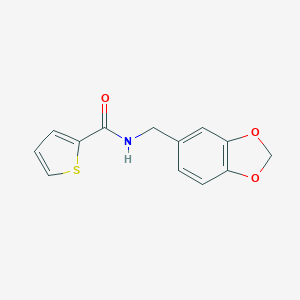
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDB is a benzamide derivative that was first synthesized in 2003 by David E. Nichols and his team at Purdue University. Since then, BDB has been studied extensively for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
作用機序
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is not fully understood, but it is believed to act on the serotonin system in the brain. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase serotonin levels in the prefrontal cortex, which is associated with mood regulation and cognitive function. It is also believed to have an affinity for the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have several biochemical and physiological effects in animal models. In addition to increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has also been shown to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to form new connections.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide also has a relatively low toxicity profile, which makes it safer to use in animal studies. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. One area of interest is its potential as a treatment for other neurological disorders, such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide analogs that could have improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide and its effects on the brain.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with tert-butylamine and benzoyl chloride. The resulting product is then purified using chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been studied for its potential as a treatment for various neurological disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In animal models, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have antidepressant and anxiolytic effects, as well as the ability to enhance fear extinction in mice with PTSD-like symptoms. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide could be a promising therapeutic agent for these conditions.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)15-7-5-14(6-8-15)18(21)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-10H,11-12H2,1-3H3,(H,20,21) |
InChIキー |
BDFICRLLTCGCFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)
![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)

![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)